molecular formula C18H14ClNO3 B12883040 1-(4-Acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione CAS No. 63290-65-3

1-(4-Acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B12883040
CAS No.: 63290-65-3
M. Wt: 327.8 g/mol
InChI Key: SSUWSZFAUSNQAY-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-acetylphenyl group at position 1 and a 4-chlorophenyl group at position 3. The acetyl and chlorophenyl substituents likely influence its physicochemical properties (e.g., lipophilicity) and binding interactions with biological targets.

Properties

CAS No.

63290-65-3

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H14ClNO3/c1-11(21)12-4-8-15(9-5-12)20-17(22)10-16(18(20)23)13-2-6-14(19)7-3-13/h2-9,16H,10H2,1H3

InChI Key

SSUWSZFAUSNQAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

1-(4-Acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione, also known by its chemical formula C18H14ClNO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis pathways.

  • Molecular Formula : C18H14ClNO3
  • Molecular Weight : 329.76 g/mol
  • Structure : The compound features a pyrrolidine core with acetyl and chlorophenyl substituents, which are crucial for its biological activity.

Synthesis

The synthesis of 1-(4-acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-acetyl aniline with 3,4-dichlorofuran-2,5-dione in acetic acid under reflux conditions. This method has been optimized to yield high-purity products suitable for biological testing.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

  • Cell Lines Tested :
    • Human liver cancer cells (HepG-2)
    • Breast cancer cells (MCF-7)

In vitro assays demonstrated that the compound exhibits significant antiproliferative effects. Notably, it was found to be more effective against MCF-7 cells compared to doxorubicin, a standard chemotherapy drug. The IC50 values for these tests indicate strong potential as an anticancer agent, particularly in breast cancer treatment.

Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
MCF-75.85Doxorubicin10.0
HepG-27.49Doxorubicin12.0

The proposed mechanisms through which 1-(4-acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is crucial for effective cancer therapy.
  • Impact on Signaling Pathways : The compound may modulate various signaling pathways involved in cell survival and apoptosis.

Study 1: Antiproliferative Effects

A study conducted on various synthesized derivatives of pyrrolidine-2,5-dione derivatives revealed that those with similar structures to 1-(4-acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione showed promising anticancer activity against multiple tumor cell lines. The study emphasized the importance of substituent groups in enhancing biological activity.

Study 2: Structure-Activity Relationship (SAR)

Research into SAR has indicated that the presence of electron-withdrawing groups like chlorine enhances the compound's ability to inhibit cancer cell growth. The chlorophenyl group is particularly noted for its role in increasing cytotoxicity.

Comparison with Similar Compounds

Research Findings and Implications

  • SAR Trends : Electron-withdrawing groups (Cl, Br) at the 3-position enhance GABA-T inhibition, while bulky or polar groups (e.g., methoxy) may reduce potency but improve solubility .
  • Synthesis Routes : Analogues are typically synthesized via Michael additions or palladium-catalyzed couplings, suggesting that the target compound could be synthesized using similar methodologies .
  • Knowledge Gaps: Direct data on the target compound’s activity and crystallography are absent; further studies are needed to validate its pharmacological profile.

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